4-Fluoro-5,6-dimethoxy-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5,6-dimethoxy-benzothiophene is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of fluorine and methoxy groups in this compound imparts unique chemical and physical properties, making it a compound of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5,6-dimethoxy-benzothiophene can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This method allows for the formation of the benzothiophene skeleton through an aryne intermediate . The reaction conditions typically involve the use of a base such as lithium diisopropylamide (LDA) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-5,6-dimethoxy-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzothiophenes with altered functional groups.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5,6-dimethoxy-benzothiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer activities, is ongoing.
Wirkmechanismus
The mechanism of action of 4-Fluoro-5,6-dimethoxy-benzothiophene involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain enzymes and receptors. This interaction can modulate biological activities, leading to potential therapeutic effects. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: The parent compound without fluorine and methoxy substitutions.
4-Fluoro-benzothiophene: A similar compound with only the fluorine substitution.
5,6-Dimethoxy-benzothiophene: A compound with only the methoxy substitutions.
Uniqueness: 4-Fluoro-5,6-dimethoxy-benzothiophene is unique due to the combined presence of fluorine and methoxy groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H9FO2S |
---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
4-fluoro-5,6-dimethoxy-1-benzothiophene |
InChI |
InChI=1S/C10H9FO2S/c1-12-7-5-8-6(3-4-14-8)9(11)10(7)13-2/h3-5H,1-2H3 |
InChI-Schlüssel |
HWCLDBAYPSGHGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CS2)C(=C1OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.